molecular formula C10H11N3O2S B14342071 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea CAS No. 104121-53-1

3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea

Katalognummer: B14342071
CAS-Nummer: 104121-53-1
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: BBNINZSRHVHUTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is a heterocyclic compound that features a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea typically involves the reaction of 1,2-benzothiazole with appropriate reagents to introduce the methoxy and methylurea groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Used as a Kv1.3 ion channel blocker .

Uniqueness

3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methylurea groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

104121-53-1

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

3-(1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea

InChI

InChI=1S/C10H11N3O2S/c1-13(15-2)10(14)11-9-7-5-3-4-6-8(7)16-12-9/h3-6H,1-2H3,(H,11,12,14)

InChI-Schlüssel

BBNINZSRHVHUTL-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1=NSC2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.